N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide
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Overview
Description
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and phthalimide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(2-Chloro-5-aminobenzylideneamino)-phthalimide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions used.
Scientific Research Applications
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.
Biological Studies: It is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form metal complexes also contributes to its activity, as these complexes can catalyze specific reactions within biological systems.
Comparison with Similar Compounds
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide can be compared with other Schiff bases and nitrobenzylidene derivatives:
This compound:
N-(2-Chloro-5-nitrobenzylideneamino)-benzamide: Similar structure but different functional groups, leading to variations in reactivity and applications.
N-(2-Chloro-5-nitrobenzylideneamino)-pyridine: Contains a pyridine ring, which can influence its interactions with biological targets and its overall properties.
Properties
Molecular Formula |
C15H8ClN3O4 |
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Molecular Weight |
329.69 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H |
InChI Key |
HKKAJYQKDOSXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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